

# A Spectroscopic Comparison of 2-Methyl-5-nitrobenzoic Acid and Its Precursors

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## Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzoic acid

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**Abstract:** This guide presents a detailed spectroscopic comparison of **2-Methyl-5-nitrobenzoic acid** with its key precursors, 2-methylbenzoic acid (o-toluic acid) and toluene. The synthesis of **2-Methyl-5-nitrobenzoic acid** is a critical process in the development of various pharmaceutical and chemical entities. Understanding the distinct spectroscopic signatures of the final product and its precursors is essential for reaction monitoring, quality control, and structural elucidation. This document provides comprehensive quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow of the synthesis process are also included to aid researchers and professionals in the field.

## Comparative Spectroscopic Data

The following tables summarize the key spectral data for **2-Methyl-5-nitrobenzoic acid** and its precursors. These data highlight the characteristic spectroscopic changes that occur at each step of the synthesis.

### Table 1: $^1\text{H}$ NMR Spectral Data (ppm)

Compound	Aromatic Protons ( $\delta$ , ppm)	Methyl Protons ( $\delta$ , ppm)	Carboxyl Proton ( $\delta$ , ppm)	Solvent
Toluene	~7.1-7.3 (m, 5H)	~2.35 (s, 3H)	-	CDCl <sub>3</sub>
2-Methylbenzoic Acid	~7.2-8.1 (m, 4H)	~2.6 (s, 3H)	~11.0 (br s, 1H)	DMSO-d <sub>6</sub>
2-Methyl-5-nitrobenzoic Acid	8.93 (s, 1H), 8.31 (d, 1H), 7.49 (d, 1H)[1]	2.79 (s, 3H)[1]	-	CDCl <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectral Data (ppm)**

Compound	Aromatic Carbons ( $\delta$ , ppm)	Methyl Carbon ( $\delta$ , ppm)	Carboxyl Carbon ( $\delta$ , ppm)	Solvent
Toluene	137.9, 129.1, 128.3, 125.4	21.3	-	CDCl <sub>3</sub>
2-Methylbenzoic Acid	140.9, 132.3, 131.1, 129.9, 127.8, 125.8	21.8	171.5	DMSO-d <sub>6</sub>
2-Methyl-5-nitrobenzoic Acid	148.1, 141.2, 132.5, 130.8, 126.4, 124.7	21.1	169.2	DMSO-d <sub>6</sub>

**Table 3: Key IR Absorption Bands (cm<sup>-1</sup>)**

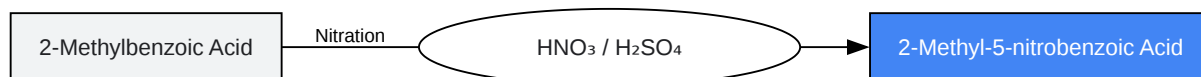
Compound	C-H (Aromatic)	C=C (Aromatic)	C=O (Carboxyl)	O-H (Carboxyl)	N-O (Nitro)
Toluene	3100-3000	1605, 1495	-	-	-
2-Methylbenzoic Acid	3100-3000	~1600	~1680	3200-2500 (broad)	-
2-Methyl-5-nitrobenzoic Acid	3100-3000	~1610	~1700	3200-2500 (broad)	~1530 (asym), ~1350 (sym)

**Table 4: UV-Vis and Mass Spectrometry Data**

Compound	$\lambda_{\text{max}}$ (nm)	Solvent	Molecular Ion (m/z)
Toluene	262[2]	Cyclohexane	92.06
2-Methylbenzoic Acid	274	Ethanol	136.05
2-Methyl-5-nitrobenzoic Acid	275	-	181.04[3][4][5][6]

## Synthesis Pathway

The synthesis of **2-Methyl-5-nitrobenzoic acid** from 2-methylbenzoic acid involves an electrophilic aromatic substitution reaction. The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The nitration of 2-methylbenzoic acid primarily yields the **2-methyl-5-nitrobenzoic acid** isomer due to the directing effects of the substituents on the aromatic ring.



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Synthesis of **2-Methyl-5-nitrobenzoic Acid**.

## Experimental Protocols

The data presented in this guide were obtained using standard analytical methodologies as detailed below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A Bruker Avance-400 spectrometer operating at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.
- **Sample Preparation:** Samples were dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) with tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:**  $^1\text{H}$  NMR spectra were acquired with 8-16 scans, and  $^{13}\text{C}$  NMR spectra were acquired with 1024-2048 scans. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to TMS.

### Infrared (IR) Spectroscopy

- **Instrumentation:** A Bruker Tensor 27 FT-IR spectrometer.[\[3\]](#)
- **Sample Preparation:** Solid samples were analyzed as KBr pellets. Liquid samples were analyzed as neat films between NaCl plates.
- **Data Acquisition:** Spectra were recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

### Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Instrumentation:** A Shimadzu UV-1800 spectrophotometer.
- **Sample Preparation:** Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) to a concentration of approximately  $10^{-5}\text{ M}$ .
- **Data Acquisition:** Spectra were recorded from 200 to 400 nm. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is reported.

### Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer operating under electron ionization (EI) conditions at 70 eV.
- Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or gas chromatography (GC) inlet.
- Mass Analysis: The mass analyzer was scanned over a mass-to-charge ( $m/z$ ) range of 50-300.
- Data Acquisition: The ion abundance was plotted against the  $m/z$  ratio to generate the mass spectrum.

## Analysis of Spectroscopic Differences

The transformation of toluene to 2-methylbenzoic acid and subsequently to **2-methyl-5-nitrobenzoic acid** introduces significant changes in their respective spectra, providing clear markers for each stage of the synthesis.

- From Toluene to 2-Methylbenzoic Acid: The oxidation of the methyl group to a carboxylic acid is evident in the IR spectrum by the appearance of a strong carbonyl ( $C=O$ ) absorption around  $1680\text{ cm}^{-1}$  and a broad hydroxyl ( $O-H$ ) stretch from  $3200\text{--}2500\text{ cm}^{-1}$ . In the  $^1H$  NMR, a downfield signal for the acidic proton appears, and in the  $^{13}C$  NMR, a new signal for the carboxyl carbon is observed around 171.5 ppm.
- From 2-Methylbenzoic Acid to **2-Methyl-5-nitrobenzoic Acid**: The introduction of the nitro group ( $-NO_2$ ) causes notable changes.
  - $^1H$  NMR: The aromatic region becomes more complex and shifts downfield due to the strong electron-withdrawing nature of the nitro group.
  - IR Spectroscopy: The most direct evidence of successful nitration is the appearance of two strong absorption bands characteristic of the N-O stretching vibrations, typically around  $1530\text{ cm}^{-1}$  (asymmetric) and  $1350\text{ cm}^{-1}$  (symmetric).
  - Mass Spectrometry: The molecular weight increases from 136.15 g/mol for 2-methylbenzoic acid to 181.15 g/mol for **2-methyl-5-nitrobenzoic acid**, which is clearly reflected in the molecular ion peak in their respective mass spectra.[\[3\]](#)

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